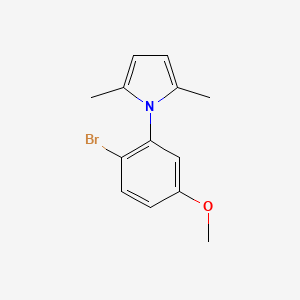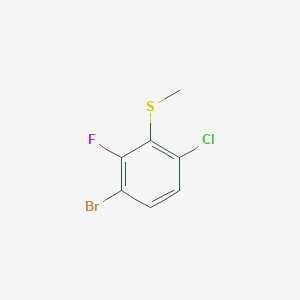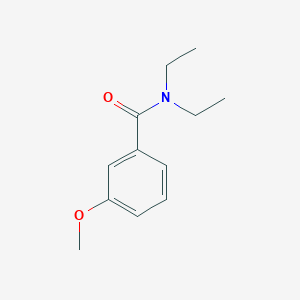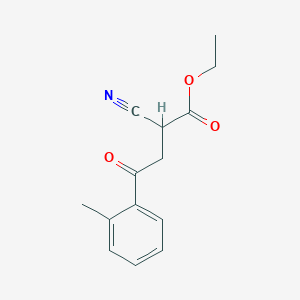
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a chemical compound with the empirical formula C6H3BrClF . It is a solid substance and is part of a unique collection of chemicals provided by Sigma-Aldrich for research purposes .
Molecular Structure Analysis
The molecular weight of 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is 209.44 . The structure of the molecule can be represented by the SMILES stringFc1cc(Br)ccc1Cl . This indicates that the molecule consists of a benzene ring with bromine (Br), chlorine (Cl), and fluorine (F) substituents . Physical And Chemical Properties Analysis
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a solid substance . More detailed physical and chemical property data may be available from specialized databases or literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a compound of interest in the field of organic synthesis, serving as an intermediate for various chemical reactions. A practical method for the synthesis of related biphenyl derivatives, showcasing its utility in the manufacture of pharmaceuticals and agrochemicals, has been developed. This synthesis involves cross-coupling reactions and has been optimized to improve yields while addressing environmental and safety concerns associated with traditional methods (Qiu et al., 2009).
Environmental Impact and Health Assessment
The environmental and health implications of brominated and fluorinated compounds, including those related to 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene, have been extensively reviewed. Studies have assessed the occurrence, fate, and toxicological profiles of these compounds in various matrices, highlighting concerns over their persistence and potential bioaccumulative properties. Notably, the formation of toxic by-products such as dioxins and furans during combustion processes involving brominated flame retardants has been examined, underscoring the importance of understanding and mitigating environmental releases (Mennear & Lee, 1994).
Advances in Fluoroalkylation Reactions
The compound's relevance is further demonstrated in the development of fluoroalkylation methods, a key area of research in green chemistry. These methods aim to introduce fluorinated groups into target molecules, enhancing their physical, chemical, and biological properties. Water-based fluoroalkylation reactions, in particular, represent a significant advancement towards more environmentally friendly chemical processes. Such innovations open new avenues for the synthesis of fluorine-containing pharmaceuticals and agrochemicals, leveraging the unique properties of fluorinated compounds for improved performance (Song et al., 2018).
Environmental Degradation and Remediation
Research on the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene and related compounds. Understanding the mechanisms of biodegradation and the potential for natural attenuation is crucial for assessing the environmental impact of these substances and developing strategies for their remediation. Studies have identified specific microbial pathways capable of breaking down fluorinated compounds, suggesting the possibility of bioremediation as a viable option for mitigating pollution (Liu & Mejia Avendaño, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBSOYQQGVEEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

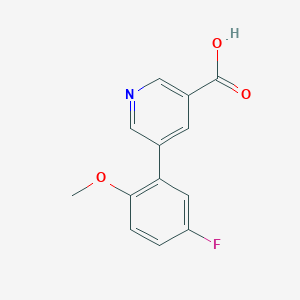
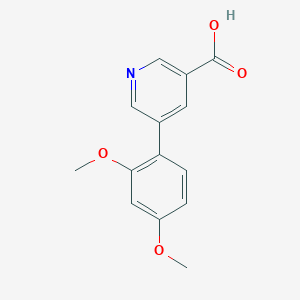
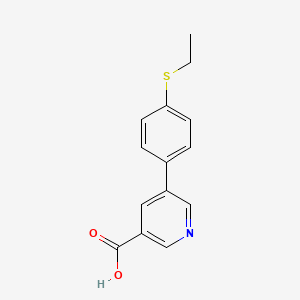
![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


